![molecular formula C22H14ClN3O4S B2479799 5-chloro-2-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 330201-27-9](/img/structure/B2479799.png)
5-chloro-2-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-chloro-2-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide” is an organic compound with the molecular formula C19H13ClN2O4 . It belongs to the class of organic compounds known as nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. It has a monoclinic crystal structure . The exact details of the structure would require more specific data or a detailed computational analysis.Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives, including compounds structurally related to 5-chloro-2-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide, have been synthesized and evaluated for antimicrobial properties. Studies show that these derivatives exhibit significant antimicrobial activity against various bacterial and fungal species. For example, a study by Chawla (2016) demonstrates the efficacy of thiazole derivatives against gram-positive and gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus niger.
Antifungal Agents
Research has also focused on the development of thiazole derivatives as potential antifungal agents. Narayana et al. (2004) synthesized various 5-substituted-1,3-thiazol-5-yl benzamides, evaluating their antifungal properties. These compounds were found to be effective in inhibiting fungal growth, underscoring the potential of such molecules in antifungal applications.
Antioxidant Activity
The antioxidant potential of similar compounds has been explored, with studies indicating significant antioxidant properties. For instance, Tumosienė et al. (2019) synthesized a series of derivatives containing thiazole and benzamide moieties, finding that some of these compounds exhibited antioxidant activity higher than ascorbic acid.
Anticancer Activity
In the realm of cancer research, thiazole derivatives have been examined for their anticancer activities. Ravinaik et al. (2021) designed and synthesized N-substituted benzamides and evaluated their efficacy against various cancer cell lines, finding that some derivatives showed higher anticancer activities than the reference drug.
Selectivity in Adenosine Receptors
The selectivity of thiazole derivatives in adenosine receptors has also been a subject of interest. Inamdar et al. (2013) investigated a series of benzamide and furamide analogues linked to thiazole, finding them crucial for high adenosine receptor affinity. Some compounds demonstrated moderate selectivity for A2A adenosine receptors.
Propriétés
IUPAC Name |
5-chloro-2-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O4S/c23-15-8-11-20(26(28)29)18(12-15)21(27)25-22-24-19(13-31-22)14-6-9-17(10-7-14)30-16-4-2-1-3-5-16/h1-13H,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCSESKKKMYITP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

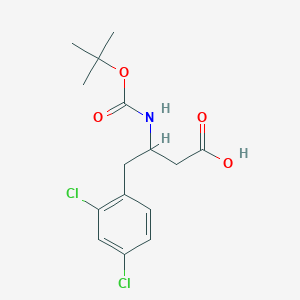
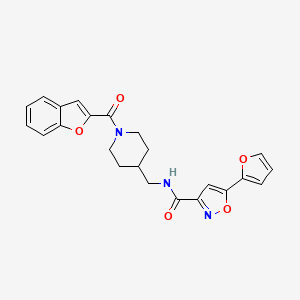

![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2479721.png)
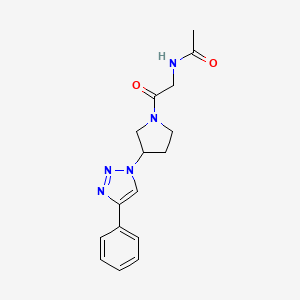
![2-(2-Chloro-6-fluorobenzyl)-4-{[(4-methylbenzyl)imino]methyl}-1,3-benzenediol](/img/structure/B2479725.png)

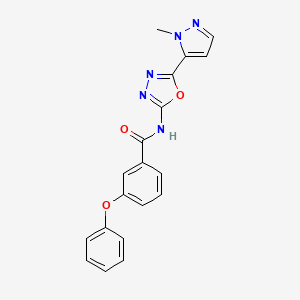
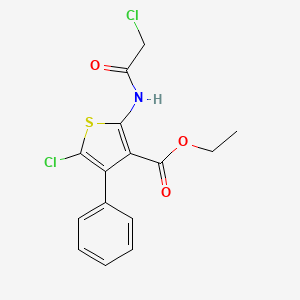
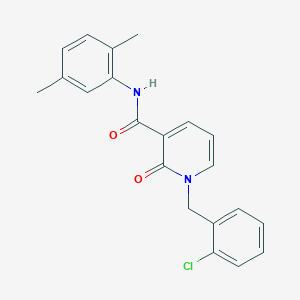

![2-[1-[[4-(Difluoromethoxy)phenyl]methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2479736.png)
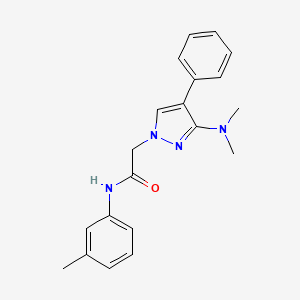
![1,3-Bis[4-(trifluoromethyl)phenyl]urea](/img/structure/B2479739.png)